![molecular formula C7H8BFO2 B062159 3-Fluoro-4-methylphenylboronic acid CAS No. 168267-99-0](/img/structure/B62159.png)
3-Fluoro-4-methylphenylboronic acid
Overview
Description
3-Fluoro-4-methylphenylboronic acid is a boronic acid derivative . It is often used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use . It is also known by other names such as 3-Fluoro-4-methylbenzeneboronic acid and 3-Fluoro-p-tolylboronic acid .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-methylphenylboronic acid is C7H8BFO2 . The compound has a molecular weight of 153.95 . The SMILES string representation is Cc1ccc(cc1F)B(O)O .Physical And Chemical Properties Analysis
3-Fluoro-4-methylphenylboronic acid is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point ranges from 241 to 244 degrees Celsius .Scientific Research Applications
Preparation of Lipophilic-tailed Monocationic Inhibitors
3-Fluoro-4-methylphenylboronic acid can be used as a reactant in the preparation of lipophilic-tailed monocationic inhibitors . These inhibitors are often used in the study of various biological processes and can be particularly useful in the development of new drugs.
Stereoselective Desymmetrizing Rhodium-catalyzed Allylic Arylation
This compound can also be used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . This is a type of chemical reaction that is used to create complex molecular structures with high selectivity.
Solvent-free Catalytic C-H Functionalization Reactions
3-Fluoro-4-methylphenylboronic acid can be used in solvent-free catalytic C-H functionalization reactions . This is a type of reaction that allows for the direct conversion of C-H bonds into C-C, C-N, C-O, and other types of bonds, which is a key process in organic synthesis.
Homocoupling Reactions
This compound can be used in homocoupling reactions . Homocoupling is a type of chemical reaction where two identical organic substrates are coupled together. This is often used in the synthesis of biaryls, which are important structures in many pharmaceuticals and natural products.
Suzuki-Miyaura Cross-Coupling Reactions
3-Fluoro-4-methylphenylboronic acid can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of reaction that is widely used in organic chemistry to create carbon-carbon bonds. It is particularly useful in the synthesis of complex organic compounds, including many pharmaceuticals.
Heck Reactions under Air
This compound can also be used in Heck reactions under air . The Heck reaction is a type of chemical reaction that is used to couple aryl halides with alkenes. This is a key process in the synthesis of many complex organic compounds.
Safety and Hazards
Mechanism of Action
Target of Action
3-Fluoro-4-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups . The primary targets of this compound are the palladium catalyst and the organic group involved in the reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 3-Fluoro-4-methylphenylboronic acid, which acts as a nucleophilic organoboron reagent, is transferred from boron to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key process in the synthesis of various organic compounds . The reaction can be used to create carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction can lead to the formation of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 3-Fluoro-4-methylphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVBHUUZDFUIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382205 | |
Record name | 3-Fluoro-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168267-99-0 | |
Record name | 3-Fluoro-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-methylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Fluoro-4-methylphenylboronic acid in the synthesis of [2-11C]imidazolines?
A1: 3-Fluoro-4-methylphenylboronic acid serves as a crucial building block in the synthesis of [2-11C]imidazolines, particularly [11C]FTIMD (2-(3-fluoro-tolyl)-4, 5-dihydro-1H-imidazole). The process utilizes a palladium-mediated 11C-carbomethoxylation reaction using [11C]CO. Specifically:
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